2-Piperazineacetic acid, 4-(phenylmethyl)-, methyl ester
Overview
Description
2-Piperazineacetic acid, 4-(phenylmethyl)-, methyl ester is a useful research compound. Its molecular formula is C14H22Cl2N2O2 and its molecular weight is 321.24268. The purity is usually 95%.
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Biological Activity
2-Piperazineacetic acid, 4-(phenylmethyl)-, methyl ester is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Synthesis
The synthesis of 2-Piperazineacetic acid derivatives typically involves the reaction of piperazine with various acylating agents. For instance, methyl α-bromophenylacetic acid can be reacted with piperazine derivatives under basic conditions to yield various piperazine-acetic acid esters. The resulting compounds are often evaluated for their biological activity against different cell lines.
Biological Activity Overview
The biological activities of 2-Piperazineacetic acid derivatives include:
- Anticancer Activity : Studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from this structure have been tested against colon cancer (HT-29) and lung cancer (A549) cells using MTT assays, demonstrating significant inhibition of cell proliferation .
- Antibacterial Properties : Some derivatives have shown promising antibacterial activity. In particular, piperazine hybridized compounds have been reported to possess enhanced efficacy against Gram-negative bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .
- Mechanisms of Action : The mechanisms through which these compounds exert their effects often involve the inhibition of specific pathways. For instance, the inhibition of the MAPK pathway has been linked to the anticancer activity of some piperazine derivatives .
Case Study 1: Anticancer Activity
In a study evaluating a series of piperazinone derivatives, it was found that compounds containing a phenylmethyl group showed significant cytotoxicity against HT-29 and A549 cell lines. The study utilized an MTT assay to measure cell viability and determined that these compounds could inhibit cell growth effectively at low concentrations.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Derivative A | HT-29 | 15.2 |
Derivative B | A549 | 12.5 |
Case Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial properties of piperazine-based compounds revealed that certain derivatives exhibited potent activity against Pseudomonas aeruginosa. The study compared these new compounds with traditional antibiotics.
Compound | Bacteria | MIC (µg/mL) |
---|---|---|
Compound X | P. aeruginosa | 2 |
Compound Y | S. aureus | 8 |
Research Findings
Research indicates that modifications to the piperazine ring or the acetic acid moiety can significantly alter biological activity. For instance, introducing halogen substituents on the phenyl ring has been shown to enhance both anticancer and antibacterial activities by improving binding affinities to biological targets .
Properties
IUPAC Name |
methyl 2-(4-benzylpiperazin-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-18-14(17)9-13-11-16(8-7-15-13)10-12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEMYXIJYAOAST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CN(CCN1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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